2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride
Description
2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a biphenyl core with a chlorine atom at the 3-position of one phenyl ring and a primary amine group linked via an ethyl chain. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is structurally related to bioactive molecules targeting receptors such as TAAR1 (Trace Amine-Associated Receptor 1) and FFAR1/FFAR4 (Free Fatty Acid Receptors), as suggested by its structural analogs in pharmacological studies .
Properties
Molecular Formula |
C14H15Cl2N |
|---|---|
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H14ClN.ClH/c15-14-6-2-5-13(10-14)12-4-1-3-11(9-12)7-8-16;/h1-6,9-10H,7-8,16H2;1H |
InChI Key |
KEYFGRRTMLKXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chlorophenyl-phenyl Intermediates
The core structure involves a chlorophenyl group attached to a biphenyl framework. The synthesis begins with chlorobenzene derivatives, typically via:
- Electrophilic aromatic substitution to introduce chlorines at desired positions.
- Coupling reactions such as Suzuki-Miyaura cross-coupling to form biphenyl compounds.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Biphenyl formation | Chlorophenylboronic acid + phenyl halide | Pd-catalyzed Suzuki coupling | ~80-90% | Mild heating (80-120°C), inert atmosphere |
| Chlorination | Chlorine gas or N-chlorosuccinimide | UV or heat | Controlled chlorination | Selectivity at para or meta positions |
Formation of the Ethan-1-amine Backbone
The key step involves introducing the ethan-1-amine group, often via nucleophilic substitution or reductive amination:
- Nucleophilic substitution of halogenated biphenyl intermediates with ammonia or amines.
- Reductive amination of aldehyde or ketone precursors derived from biphenyl compounds.
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Ammonia or primary amines | Elevated temperature (100-150°C), polar solvents | 70-85% | Use of catalysts like Cu or Ni |
| Reductive amination | Aromatic aldehyde + ammonia | Hydrogenation over Pd/C or Raney Ni | 75-90% | Mild conditions, high selectivity |
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride:
R–NH₂ + HCl → R–NH₃⁺Cl⁻
- Dissolution of the amine in a suitable solvent (e.g., ethanol, methanol).
- Bubbling or addition of gaseous HCl or HCl solution.
- Crystallization of the hydrochloride salt.
- Typically high (>95%), with purification via recrystallization.
Notable Research Findings and Innovations
Green Chemistry Approaches: Recent methodologies employ environmentally friendly solvents and catalysts, reducing hazardous waste. For example, sulfonic acids or ionic liquids serve as catalysts in coupling reactions, decreasing the need for heavy metals.
One-Pot Syntheses: Some protocols combine multiple steps into a single reaction vessel, enhancing efficiency and minimizing purification steps. This approach is exemplified in the synthesis of related compounds like 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine derivatives, where cyclization and amination occur sequentially under optimized thermal conditions.
Catalyst Recovery and Recycling: Innovations include recyclable catalysts that maintain activity over multiple runs, reducing costs and environmental impact.
Data Tables Summarizing Synthesis Parameters
| Step | Starting Material | Reagents | Conditions | Yield | Key Notes |
|---|---|---|---|---|---|
| 1 | Chlorobenzene derivatives | Pd catalyst, boronic acid | 80-120°C, inert atmosphere | 85-90% | Suzuki coupling |
| 2 | Biphenyl intermediates | Ammonia or primary amines | 100-150°C | 70-85% | Nucleophilic substitution |
| 3 | Free amine | HCl gas or HCl solution | Room temperature | >95% | Salt formation |
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Core
Halogen-Substituted Analogs
- 2-(3-Chlorophenyl)ethan-1-amine Hydrochloride : A simpler analog with a single 3-chlorophenyl group. It serves as a precursor in synthesizing urea and guanidine derivatives, as seen in (LCMS: [M+H]+ = 240.0). The absence of a biphenyl system reduces molecular weight (MW: ~215.7) and lipophilicity (logP ≈ 2.1) compared to the target compound .
- 2-[3-(Pentafluoro-λ6-sulfanyl)phenyl]ethan-1-amine Hydrochloride : Features a bulkier, electron-withdrawing pentafluoro-sulfanyl group (MW: 283.69). This substitution likely enhances metabolic stability but reduces receptor binding affinity due to steric hindrance .
Fluorinated Analogs
Biphenyl and Heterocyclic Derivatives
- Cinacalcet Hydrochloride : A clinically approved drug with a naphthyl and trifluoromethylphenyl group. Its larger aromatic system (MW: 461.4) enhances receptor binding but limits solubility, requiring formulation optimization .

- 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) : A TAAR1 agonist with a triazole-biphenyl hybrid structure. The triazole ring improves hydrogen-bonding capacity, enhancing receptor affinity compared to simple biphenylamines .
Methoxy and Thioether-Substituted Analogs
- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T) : Methoxy and methylthio groups increase electron density (logP ≈ 1.8) and alter serotonin receptor binding profiles, as seen in biased agonism studies .
- 25T-NBOMe : An N-benzyl derivative of 2C-T with a methoxybenzyl group. This modification extends half-life but introduces metabolic liabilities due to esterase susceptibility .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The 3-chlorophenyl group in the target compound and its analogs (e.g., ) is frequently used to synthesize bioactive hybrids, indicating its versatility in medicinal chemistry .
- Receptor Binding : Biphenyl derivatives like LK00764 exhibit enhanced TAAR1 agonism due to extended aromatic interactions, whereas smaller analogs (e.g., 2-(3-chlorophenyl)ethan-1-amine) lack this activity .
- Metabolic Stability : Fluorinated analogs (e.g., ) show improved metabolic stability over chlorinated derivatives, as fluorine resists oxidative degradation .
Biological Activity
2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride, also known as a chlorinated phenethylamine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological profile, receptor interactions, and synthesis methods.
Chemical Structure and Properties
The chemical formula for 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride is C15H16ClN·HCl, with a molecular weight of approximately 273.76 g/mol. The compound features a 3-chlorophenyl group linked to a phenyl group through an ethylamine chain, which enhances its solubility and stability for various applications in biological research.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN·HCl |
| Molecular Weight | 273.76 g/mol |
| Solubility | High in polar solvents |
Pharmacological Profile
Research indicates that 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride exhibits interaction with various neurotransmitter receptors, particularly those associated with the serotonin system. This interaction is crucial as it may lead to therapeutic applications in treating mood disorders and other neurological conditions.
Receptor Binding Studies
Binding affinity studies have shown that this compound has notable interactions with the 5-HT2C receptor , which is implicated in mood regulation and appetite control. The compound's unique substitution pattern allows for selective receptor interactions compared to other phenethylamines, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
- Serotonin Receptor Interaction : In vitro studies demonstrated that 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride has a moderate affinity for the 5-HT2C receptor, suggesting its role as a potential agonist or antagonist depending on the specific context of use .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds indicate that modifications to the chlorophenyl group can enhance antibacterial activity against certain pathogens. This suggests that structural variations in similar compounds might yield derivatives with improved efficacy against bacterial infections .
Table 2: Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Serotonin Receptor Binding | Moderate affinity for 5-HT2C |
| Antimicrobial Potential | Enhanced activity observed in structurally similar compounds |
Synthesis Methods
The synthesis of 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride can be achieved through several chemical pathways, including reductive amination and acylation processes. These methods are critical for producing high-purity compounds suitable for biological testing.
Synthetic Pathways
- Reductive Amination : This method involves the reaction of an appropriate aldehyde with an amine under reducing conditions to form the desired amine derivative.
- Acylation : Acylation reactions can modify the amine functionality to enhance biological activity or alter pharmacokinetic properties.
Table 3: Synthesis Methods Comparison
| Method | Description |
|---|---|
| Reductive Amination | Reaction of aldehyde with amine |
| Acylation | Formation of amides from amines |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a Friedel-Crafts alkylation using biphenyl derivatives and a chloro-substituted ethylamine precursor. Key steps include:
- Catalyst Selection : Anhydrous AlCl₃ is commonly used to facilitate electrophilic substitution at the 3-position of the biphenyl backbone .
- Hydrochloride Formation : Post-synthesis, the free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), while column chromatography (silica gel, CH₂Cl₂/MeOH gradient) resolves regioisomeric byproducts .
Optimization Tips : - Maintain anhydrous conditions to prevent catalyst deactivation.
- Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) to minimize over-alkylation.
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–7.8 ppm) and the ethylamine chain (δ 2.8–3.5 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) coupled with ESI-MS confirms molecular ion peaks ([M+H]⁺ at m/z 233.7) and purity (>99%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (C: 62.14%, H: 5.11%, N: 5.17%) .
Advanced: How can researchers address discrepancies in reported biological activities of structural analogs?
Answer:
Contradictions often arise from substituent positioning and stereoelectronic effects . For example:
- 3-Chloro vs. 4-Chloro Analogs : The 3-chloro substitution (as in the target compound) reduces dopamine receptor affinity compared to 4-chloro derivatives due to steric hindrance .
- Methodological Adjustments :
Advanced: What experimental strategies are employed in stability studies under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to:
- UPLC Monitoring : Use a BEH C18 column (1.7 µm) with a mobile phase of 0.1% formic acid/acetonitrile to track degradation products (e.g., chlorophenyl ketones) .
- Storage Recommendations : Stable at -20°C in amber vials under argon; avoid repeated freeze-thaw cycles to prevent hydrochloride dissociation .
Advanced: How are computational and experimental methods integrated to elucidate structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₂A). The ethylamine chain’s orientation in the binding pocket correlates with agonism efficacy .
- QSAR Modeling : Train models on analogs’ ClogP, polar surface area, and Hammett constants to predict bioavailability and target engagement .
- Synthetic Validation : Introduce methylthio or methoxy groups at the 4-position to test predicted enhancements in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

